molecular formula C24H26N4O2 B14248702 N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide CAS No. 403735-00-2

N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide

Cat. No.: B14248702
CAS No.: 403735-00-2
M. Wt: 402.5 g/mol
InChI Key: KORKEDQLQCTFQK-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide is a chemical compound with the molecular formula C24H26N4O2 and a molecular weight of 402.49 g/mol . This compound is known for its unique structure, which includes two aminomethylphenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide typically involves the reaction of 4-(aminomethyl)benzylamine with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with target molecules, while the benzene-1,4-dicarboxamide core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(aminomethyl)benzene: A simpler compound with similar aminomethyl groups but lacking the dicarboxamide core.

    Terephthaloyl chloride: A precursor used in the synthesis of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide.

    4-(Aminomethyl)benzylamine: Another precursor with similar functional groups.

Uniqueness

N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide is unique due to its combination of aminomethyl groups and a benzene-1,4-dicarboxamide core. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

403735-00-2

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

1-N,4-N-bis[[4-(aminomethyl)phenyl]methyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H26N4O2/c25-13-17-1-5-19(6-2-17)15-27-23(29)21-9-11-22(12-10-21)24(30)28-16-20-7-3-18(14-26)4-8-20/h1-12H,13-16,25-26H2,(H,27,29)(H,28,30)

InChI Key

KORKEDQLQCTFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)CN

Origin of Product

United States

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